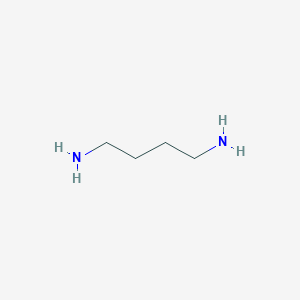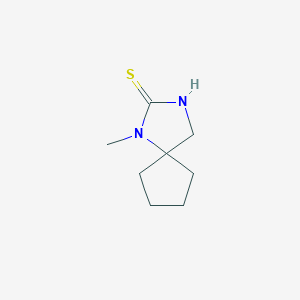
1,3-Diazaspiro(4.4)nonane-2-thione, 1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazaspiro(4.4)nonane-2-thione, 1-methyl-, commonly known as DMNT, is a heterocyclic organic compound with a spirocyclic structure. It has been widely studied in the field of medicinal chemistry due to its potential as a pharmacological agent. DMNT possesses a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of DMNT is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins. DMNT has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the biosynthesis of folate, a key component of DNA and RNA. DMNT has also been reported to inhibit the activity of thymidylate synthase, an enzyme that is involved in the biosynthesis of thymidine, a key component of DNA.
Efectos Bioquímicos Y Fisiológicos
DMNT has been reported to have a range of biochemical and physiological effects. Studies have shown that DMNT can induce apoptosis, or programmed cell death, in cancer cells. DMNT has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Additionally, DMNT has been reported to have anti-inflammatory and antioxidant effects, which may contribute to its potential as a therapeutic agent for a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNT has several advantages for lab experiments, including its relatively simple synthesis method and its broad range of biological activities. However, DMNT also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
Future research on DMNT could focus on several areas, including the development of new synthesis methods to improve the yield and purity of the final product, the investigation of DMNT's potential as a therapeutic agent for a range of diseases, and the elucidation of its mechanism of action. Additionally, further studies could be conducted to investigate the potential toxicity of DMNT and to identify any potential side effects associated with its use.
Conclusion
In conclusion, DMNT is a heterocyclic organic compound that has been extensively studied for its potential as a pharmacological agent. DMNT exhibits a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The synthesis of DMNT is relatively simple, and various modifications to the reaction conditions have been reported to improve the yield and purity of the final product. Further studies are needed to fully understand the mechanism of action of DMNT and to investigate its potential as a therapeutic agent for a range of diseases.
Métodos De Síntesis
DMNT can be synthesized through a multi-step process involving the reaction of 1,3-diaminopropane with carbon disulfide and methyl iodide. The resulting product is then subjected to a cyclization reaction to form the spirocyclic structure of DMNT. The synthesis of DMNT has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
DMNT has been investigated for its potential as a pharmacological agent in a range of scientific research applications. Studies have shown that DMNT exhibits antimicrobial activity against a variety of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. DMNT has also been reported to possess antifungal activity against Candida albicans and Aspergillus niger. Additionally, DMNT has been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propiedades
Número CAS |
111964-38-6 |
|---|---|
Nombre del producto |
1,3-Diazaspiro(4.4)nonane-2-thione, 1-methyl- |
Fórmula molecular |
C8H14N2S |
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
1-methyl-1,3-diazaspiro[4.4]nonane-2-thione |
InChI |
InChI=1S/C8H14N2S/c1-10-7(11)9-6-8(10)4-2-3-5-8/h2-6H2,1H3,(H,9,11) |
Clave InChI |
ODCXBDLSDFRTMI-UHFFFAOYSA-N |
SMILES |
CN1C(=S)NCC12CCCC2 |
SMILES canónico |
CN1C(=S)NCC12CCCC2 |
Otros números CAS |
111964-38-6 |
Sinónimos |
1,3-Diazaspiro[4.4]nonane-2-thione,1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



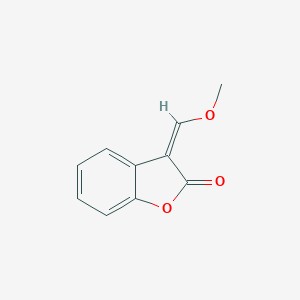
![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)
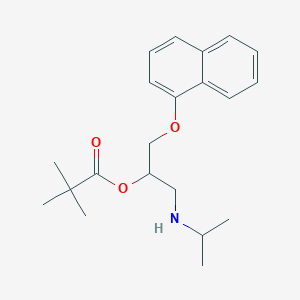
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
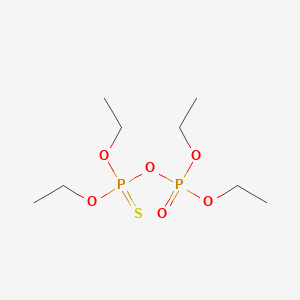
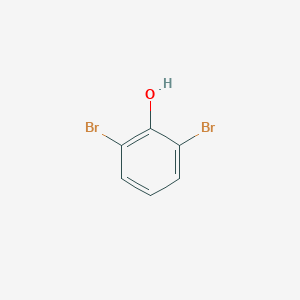
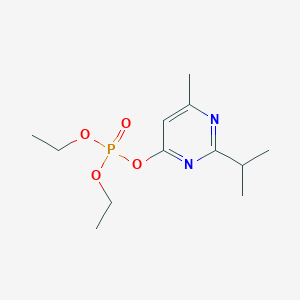
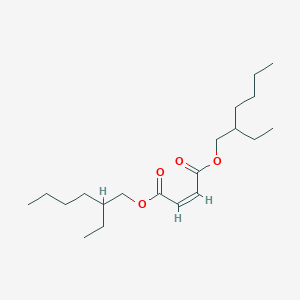
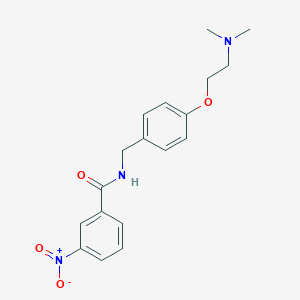
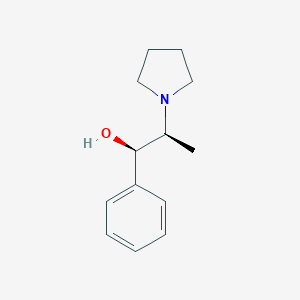
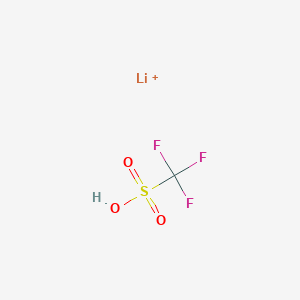
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)
